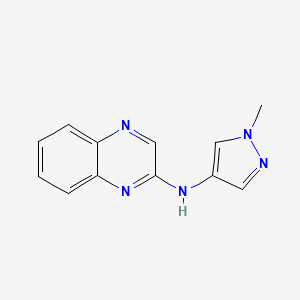

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

CAS No.: 1386283-95-9

Cat. No.: VC6423509

Molecular Formula: C12H11N5

Molecular Weight: 225.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1386283-95-9 |

|---|---|

| Molecular Formula | C12H11N5 |

| Molecular Weight | 225.255 |

| IUPAC Name | N-(1-methylpyrazol-4-yl)quinoxalin-2-amine |

| Standard InChI | InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | NODQIBSFSFNDKF-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2 |

Introduction

Structural and Molecular Characteristics

Core Framework and Substitution Patterns

The quinoxaline system consists of a bicyclic structure with two nitrogen atoms at the 1,4-positions of the benzene ring. In N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine, the 2-position amine is functionalized with a 1-methylpyrazole group. This substitution introduces steric and electronic effects that influence molecular interactions.

Key structural parameters for analogous compounds include:

-

Bond lengths: In related pyrazole-quinoxaline hybrids, C–N bond lengths in the quinoxaline core range from 1.33–1.38 Å, while pyrazole C–N bonds measure 1.32–1.35 Å .

-

Dihedral angles: The pyrazole ring typically forms a dihedral angle of 15–25° with the quinoxaline plane, optimizing π-π stacking interactions .

Table 1: Comparative Structural Data for Quinoxaline-Pyrazole Analogs

Synthesis and Chemical Reactivity

Synthetic Routes for Quinoxaline-Pyrazole Hybrids

The synthesis of N-substituted quinoxaline amines typically involves:

-

Nitration and Reduction: Nitration of quinoxalin-2-ol followed by reduction to yield 2-aminoquinoxaline intermediates .

-

Coupling Reactions: Condensation of 2-aminoquinoxaline with substituted pyrazole-carboxylic acids or isocyanates. For example, Pd-catalyzed Suzuki coupling introduces aryl groups to the pyrazole ring .

A representative synthesis for analogs includes:

-

Step 1: Nitration of 2-quinoxalinol (11) under acidic conditions to yield 6-nitroquinoxalin-2-ol (22) .

-

Step 2: Chlorination using POCl₃/PCl₅ to form 2-chloro-6-nitroquinoxaline (22a) .

-

Step 3: Nucleophilic substitution with 1-methylpyrazol-4-amine to attach the pyrazole moiety.

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule Compliance

Analog 84 adheres to Lipinski’s criteria:

Table 2: Pharmacokinetic Profile of Analog 84

| Parameter | Value |

|---|---|

| Tₘₐₓ (h) | 1.2 |

| Cₘₐₓ (µg/mL) | 8.7 |

| AUC₀–∞ (µg·h/mL) | 45.3 |

| Oral Bioavailability (%F) | 58.6 |

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

Crystal structures of related compounds (e.g., pyrazolo-quinoline 85) reveal:

-

Space Group: Pca2₁ (orthorhombic).

-

Unit Cell Parameters: a = 22.6173 Å, b = 4.8730 Å, c = 9.9921 Å .

-

Hydrogen Bonding: N–H···O interactions stabilize the planar conformation .

NMR Spectral Signatures

¹H NMR of pyrazole-quinoxaline analogs shows characteristic signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume